Glutaric acid

Description

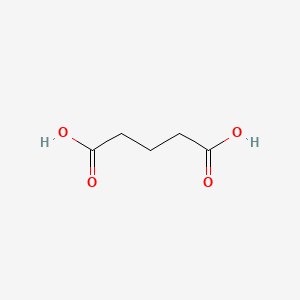

Structure

3D Structure

Properties

IUPAC Name |

pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCQEDHGNNZCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4, Array | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt) | |

| Record name | Glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021654 | |

| Record name | Glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS. | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9 | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³ | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg] | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS | |

CAS No. |

110-94-1 | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H849F7N00B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C | |

| Record name | GLUTARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20436 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glutaric Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03553 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glutaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLUTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to Glutaric Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and experimental analysis of glutaric acid. This compound, systematically named pentanedioic acid, is a five-carbon linear dicarboxylic acid.[1][2][3][4][5] It is naturally produced in the body during the metabolism of certain amino acids, such as lysine and tryptophan. This document serves as a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of its chemical nature and reactions.

Chemical Structure and Identification

This compound is an alpha,omega-dicarboxylic acid, meaning the carboxylic acid functional groups are located at the ends of the aliphatic carbon chain. The five-carbon backbone provides it with distinct physical and chemical properties compared to shorter-chain (succinic) and longer-chain (adipic) dicarboxylic acids.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Reference |

| IUPAC Name | Pentanedioic acid | |

| Other Names | 1,3-Propanedicarboxylic acid, n-Pyrotartaric acid | |

| CAS Number | 110-94-1 | |

| Chemical Formula | C₅H₈O₄ | |

| Linear Formula | COOH(CH₂)₃COOH | |

| SMILES | C(CC(=O)O)CC(=O)O | |

| Molecular Weight | 132.11 g/mol |

Physicochemical Properties

This compound appears as colorless crystals or a white solid. Its physical properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Reference |

| Melting Point | 95 - 99 °C | - | |

| Boiling Point | 200 °C | at 20 mmHg | |

| 302 - 304 °C | at 760 mmHg (with decomposition) | ||

| Density | 1.429 g/cm³ | at 15 °C or 77°F | |

| Acidity (pKa) | pKa₁ = 4.31 - 4.34 | at 25 °C | |

| pKa₂ = 5.22 | at 25 °C | ||

| Vapor Pressure | 0.022 hPa | at 18.5 °C |

Table 3: Solubility Profile

| Solvent | Solubility | Temperature | Reference |

| Water | 430 g/L | 20 °C | |

| 639 g/L | 20 °C | ||

| Ethanol | Soluble | - | |

| Ether | Soluble | - | |

| Chloroform | Soluble | - | |

| Benzene | Soluble | - | |

| Petroleum Ether | Slightly Soluble | - |

Chemical Synthesis and Reactions

This compound can be synthesized through various chemical routes. It is also generated as a byproduct in the industrial production of adipic acid.

As a dicarboxylic acid, this compound undergoes reactions typical of carboxylic acids, such as esterification, amide formation, and reduction. Upon heating, it readily forms a cyclic anhydride.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the two dissociation constants (pKa₁ and pKa₂) of this compound.

Materials:

-

This compound (analytical grade)

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

Deionized, CO₂-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

250 mL beaker

-

50 mL burette

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.33 g (2.5 mmol) of this compound and dissolve it in 100 mL of deionized water in a 250 mL beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the tip of the burette filled with 0.1 M NaOH below the surface of the solution.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the NaOH titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Endpoint Detection: Continue the titration past the second equivalence point. The equivalence points are identified as the points of the steepest slope on the titration curve (pH vs. volume of NaOH).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the volume of NaOH at the first and second half-equivalence points. The pH at the first half-equivalence point is equal to pKa₁.

-

The pH at the second half-equivalence point (halfway between the first and second equivalence points) is equal to pKa₂.

-

Alternatively, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the equivalence points.

-

Purification by Recrystallization

This protocol describes the purification of solid this compound based on its high solubility in hot water and lower solubility in cold water.

Materials:

-

Crude this compound

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

-

Ice bath

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves. If necessary, add small portions of hot water to achieve full dissolution, avoiding a large excess of solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surfaces.

-

Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry or place them in a desiccator.

Structural Confirmation by ¹H NMR Spectroscopy

This protocol details sample preparation for analysis by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy to confirm the chemical structure.

Materials:

-

Purified this compound

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

-

NMR tube

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is common for carboxylic acids) directly in a clean, dry NMR tube.

-

Analysis: Cap the NMR tube and invert it several times to ensure a homogeneous solution. Place the tube in the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Expected Spectrum: The ¹H NMR spectrum of this compound should exhibit two distinct signals:

-

A triplet corresponding to the four protons on the carbons alpha to the carbonyl groups (C2 and C4).

-

A quintet corresponding to the two protons on the central beta carbon (C3).

-

A broad singlet for the two acidic protons of the carboxyl groups, although its position can vary and it may exchange with residual water in the solvent.

-

Applications and Safety

This compound serves as a versatile building block in chemical synthesis. It is used in the production of polymers like polyesters and polyamides. The hydrogenation of this compound yields 1,5-pentanediol, a common plasticizer. It also finds use as a raw material for producing glutaric anhydride, which is an initiator for polymerization.

Safety: this compound may cause skin and eye irritation. It should be handled with appropriate personal protective equipment, including gloves and safety glasses. Incompatible with bases, oxidizing agents, and reducing agents.

References

The Crossroads of Catabolism: A Technical Guide to the Role of Glutaric Acid in Lysine and Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathways governing the catabolism of lysine and tryptophan, with a central focus on the formation and metabolic fate of glutaric acid. A comprehensive understanding of these pathways is critical for researchers and clinicians, particularly in the context of inborn errors of metabolism such as Glutaric Aciduria Type I (GA1). This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the core metabolic and diagnostic pathways.

Introduction: The Significance of Lysine and Tryptophan Catabolism

Lysine and tryptophan are essential amino acids, meaning they cannot be synthesized by the human body and must be obtained through diet. Their catabolic pathways are not only crucial for amino acid homeostasis but also serve as important sources of energy, ultimately feeding into the tricarboxylic acid (TCA) cycle. These pathways converge at the formation of glutaryl-CoA, a key intermediate whose subsequent metabolism is vital for preventing the accumulation of toxic byproducts.

The primary enzyme responsible for the metabolism of glutaryl-CoA is glutaryl-CoA dehydrogenase (GCDH). A deficiency in this enzyme leads to the accumulation of this compound, 3-hydroxythis compound, and glutarylcarnitine, resulting in the neurometabolic disorder Glutaric Aciduria Type I (GA1)[1][2][3]. GA1 is characterized by severe neurological damage, particularly to the basal ganglia, leading to a progressive movement disorder[4][5]. This guide will elucidate the intricate biochemical steps that underpin both normal and pathological metabolism of lysine and tryptophan.

Biochemical Pathways

The catabolism of lysine and tryptophan, while originating from distinct precursors, converges to produce glutaryl-CoA. This intermediate is then oxidatively decarboxylated to crotonyl-CoA by the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).

Lysine Catabolism: The Saccharopine Pathway

In humans, the primary route for lysine degradation is the saccharopine pathway, which occurs within the mitochondria. This multi-step process can be summarized as follows:

-

Formation of Saccharopine: L-lysine and α-ketoglutarate are condensed by the enzyme lysine-ketoglutarate reductase to form saccharopine.

-

Formation of α-Aminoadipate-δ-semialdehyde: Saccharopine is then oxidized by saccharopine dehydrogenase to yield L-glutamate and α-aminoadipate-δ-semialdehyde.

-

Formation of α-Aminoadipate: α-Aminoadipate-δ-semialdehyde is subsequently oxidized by α-aminoadipate semialdehyde dehydrogenase to α-aminoadipate.

-

Formation of α-Ketoadipate: Through a transamination reaction catalyzed by aminoadipate aminotransferase , α-aminoadipate is converted to α-ketoadipate.

-

Formation of Glutaryl-CoA: Finally, α-ketoadipate undergoes oxidative decarboxylation to form glutaryl-CoA, a reaction catalyzed by the α-ketoadipate dehydrogenase complex .

References

- 1. Kinetic mechanism of glutaryl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glutaryl-coa dehydrogenase gcdh: Topics by Science.gov [science.gov]

- 3. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

Glutaric Acid and its Derivatives in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of glutaric acid and its derivatives in biological systems. It covers the core biochemistry, associated pathologies, quantitative data on key metabolites, and detailed experimental protocols relevant to the field.

Introduction

This compound is a five-carbon dicarboxylic acid that serves as an intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1] While a normal metabolite, the accumulation of this compound and its derivatives can have severe pathological consequences, primarily neurological. This guide will delve into the intricacies of these compounds, with a focus on Glutaric Aciduria Type 1 (GA-I) and the oncometabolite 2-hydroxyglutarate (2-HG).

Core Biochemistry and Metabolic Pathways

The central enzyme in the catabolism of lysine, hydroxylysine, and tryptophan is the mitochondrial flavoprotein glutaryl-CoA dehydrogenase (GCDH) .[2][3][4] This enzyme catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[3]

Lysine and Tryptophan Catabolism

Mutations in the GCDH gene lead to deficient GCDH activity, resulting in the accumulation of glutaryl-CoA. This excess glutaryl-CoA is then hydrolyzed to this compound or converted to other derivatives, such as 3-hydroxythis compound and glutarylcarnitine.

2-Hydroxyglutarate Metabolism

2-Hydroxyglutarate (2-HG) exists as two enantiomers, D-2-HG and L-2-HG. Both are structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). In healthy individuals, 2-HG is present at very low levels. However, under certain pathological conditions, its concentration can rise significantly.

-

D-2-Hydroxyglutarate: Certain cancers, particularly gliomas and acute myeloid leukemia, harbor mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes. These mutations confer a neomorphic activity, causing the enzymes to convert α-KG to D-2-HG.

-

L-2-Hydroxyglutarate: Under hypoxic or acidic conditions, promiscuous activity of enzymes like lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) can lead to the production of L-2-HG from α-KG.

Elevated levels of both D- and L-2-HG can act as oncometabolites by competitively inhibiting α-KG-dependent dioxygenases, which are involved in epigenetic regulation and cellular signaling.

Pathologies Associated with this compound and its Derivatives

Glutaric Aciduria Type 1 (GA-I)

GA-I is an autosomal recessive inherited disorder caused by a deficiency of the GCDH enzyme. The resulting accumulation of this compound and 3-hydroxythis compound is neurotoxic, particularly affecting the basal ganglia. If untreated, GA-I can lead to acute encephalopathic crises, often triggered by illness or metabolic stress, resulting in severe dystonia and dyskinesia.

2-Hydroxyglutaric Acidurias

These are a group of rare neurometabolic disorders characterized by the accumulation of D-2-HG, L-2-HG, or both. These conditions lead to progressive neurological deterioration.

Cancer

As mentioned, mutations in IDH1 and IDH2 leading to the production of D-2-HG are a hallmark of several cancers. 2-HG is considered an oncometabolite because its accumulation drives tumorigenesis through epigenetic dysregulation and altered cellular metabolism.

Quantitative Data

The following tables summarize the concentrations of key metabolites in various biological fluids under normal and pathological conditions.

Table 1: this compound Concentrations

| Analyte | Matrix | Condition | Concentration Range | Units |

| This compound | Urine | Healthy Pediatric | < 13 - < 15 | mmol/mol creatinine |

| This compound | Urine | GA-I (High Excretor) | > 4,514 | mmol/mol creatinine |

| This compound | Urine | GA-I (Low Excretor) | 8.13 | mmol/mol creatinine |

Data compiled from multiple sources.

Table 2: 3-Hydroxythis compound Concentrations

| Analyte | Matrix | Condition | Concentration Range | Units |

| 3-Hydroxythis compound | Plasma | Healthy | ≤25.2 | ng/mL |

| 3-Hydroxythis compound | Urine | Healthy | ≤ 35.0 | µmol/mmol creatinine |

| 3-Hydroxythis compound | Urine | GA-I (High Excretor) | 17.26 | mmol/mol creatinine |

| 3-Hydroxythis compound | Urine | GA-I (Low Excretor) | 5.23 | mmol/mol creatinine |

Data compiled from multiple sources.

Table 3: Glutarylcarnitine (C5DC) Concentrations

| Analyte | Matrix | Condition | Concentration Range | Units |

| Glutarylcarnitine (C5DC) | Urine | Healthy | < 5.2 | mmol/mol creatinine |

| Glutarylcarnitine (C5DC) | Urine | GA-I | 14 - 522 | mmol/mol creatinine |

| Glutarylcarnitine (C5DC) | Plasma | GA-I (Glutaric Acidemia Type II) | 0.21 | µmol/L |

Data compiled from multiple sources.

Table 4: 2-Hydroxyglutarate Concentrations in Cancer

| Analyte | Matrix | Condition | Concentration Range | Units |

| Total 2-HG | Glioma Tissue | IDH1-mutant | 5 - 35 | µmol/g |

| Total 2-HG | Glioma Tissue | IDH1 wild-type | >100-fold less than mutant | µmol/g |

| R-2-HG | Chondrosarcoma Serum | IDH-mutant | Median: 364.1 | ng/mL |

| R-2-HG | Chondrosarcoma Serum | IDH wild-type | Median: 275.3 | ng/mL |

| R-2-HG | Healthy Donor Serum | - | Median: 82.6 | ng/mL |

Data compiled from multiple sources.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acids

This protocol is a standard method for the analysis of organic acids in urine.

5.1.1. Sample Preparation and Extraction

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 3000 rpm for 5 minutes to remove any particulate matter.

-

Transfer a specific volume of supernatant (often normalized to creatinine concentration) to a clean glass tube.

-

Add an internal standard (e.g., a stable isotope-labeled version of a target analyte or a non-endogenous compound).

-

Acidify the urine to a pH of approximately 1-2 with HCl.

-

Extract the organic acids with an organic solvent such as ethyl acetate. This is typically done twice.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

5.1.2. Derivatization

To make the organic acids volatile for GC analysis, they must be derivatized. A common method is silylation.

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.

-

Incubate the mixture at 60-70°C for 30-60 minutes.

5.1.3. GC-MS Analysis

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-1MS).

-

Employ a temperature gradient program to separate the analytes. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C).

-

The mass spectrometer is typically operated in full scan mode to identify all detectable compounds, or in selected ion monitoring (SIM) mode for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acylcarnitine Profiling

This method is commonly used for newborn screening and the diagnosis of inborn errors of metabolism.

5.2.1. Sample Preparation (from Dried Blood Spots)

-

Punch a small disc (e.g., 3 mm) from a dried blood spot (DBS) card.

-

Place the disc in a well of a microtiter plate.

-

Add an extraction solvent, typically methanol containing stable isotope-labeled internal standards for the acylcarnitines of interest.

-

Agitate the plate for a set period (e.g., 30 minutes) to extract the analytes.

-

Transfer the supernatant to a new plate for analysis.

5.2.2. LC-MS/MS Analysis

-

Inject the sample extract into the LC-MS/MS system.

-

Use a reverse-phase column (e.g., C8 or C18) for separation.

-

Employ a gradient elution with mobile phases such as water and acetonitrile, both containing a modifier like formic acid.

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify specific acylcarnitines based on their precursor and product ion transitions.

Glutaryl-CoA Dehydrogenase (GCDH) Enzyme Assay

This assay measures the activity of the GCDH enzyme in patient samples, such as cultured fibroblasts or leukocytes.

5.3.1. Principle

The assay measures the reduction of an artificial electron acceptor by the FADH₂ produced during the conversion of glutaryl-CoA to crotonyl-CoA.

5.3.2. Reagents

-

Potassium phosphate buffer

-

Glutaryl-CoA (substrate)

-

Electron Transfer Flavoprotein (ETF) (electron acceptor)

-

An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

Cell lysate (from cultured fibroblasts or leukocytes)

5.3.3. Procedure

-

Prepare a cell lysate from the patient's sample.

-

In a cuvette, combine the potassium phosphate buffer, ETF, and DCPIP.

-

Add the cell lysate and incubate to allow for temperature equilibration.

-

Initiate the reaction by adding glutaryl-CoA.

-

Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the GCDH activity.

Conclusion

This compound and its derivatives are critical molecules in human health and disease. Understanding their metabolism and the consequences of their dysregulation is essential for the diagnosis and treatment of conditions like Glutaric Aciduria Type 1 and for the development of novel cancer therapies targeting IDH mutations. The analytical methods outlined in this guide provide the tools necessary for researchers and clinicians to investigate and manage these complex metabolic disorders.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. familiasga.com [familiasga.com]

- 4. Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Glutaric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric acid, a five-carbon dicarboxylic acid, is a molecule of significant interest in various scientific and industrial fields, including pharmaceuticals, polymers, and as a biomarker for certain metabolic disorders. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective application and for the development of robust formulations and processes. This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic solvents, its stability under various conditions, and its metabolic significance. Detailed experimental protocols for the determination of these properties are also presented, along with a visualization of its key metabolic pathway.

Introduction

This compound, systematically named pentanedioic acid, is a linear dicarboxylic acid with the chemical formula C₅H₈O₄.[1] It typically exists as a colorless crystalline solid at room temperature.[1] Its two carboxylic acid functional groups confer upon it a high degree of polarity, which dictates its solubility characteristics. Furthermore, this compound is an important intermediate in the metabolism of the essential amino acids lysine and tryptophan.[2] Disruptions in this metabolic pathway can lead to the serious inherited neurometabolic disorder, glutaric aciduria type 1.[3]

This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the solubility and stability of this compound, crucial for its handling, formulation, and study.

Solubility of this compound

The solubility of a compound is a fundamental property that influences its absorption, distribution, and bioavailability in pharmaceutical applications, as well as its utility in various chemical reactions and formulations.

Aqueous Solubility

This compound is highly soluble in water.[4] This high solubility is attributed to the presence of two polar carboxylic acid groups that can readily form hydrogen bonds with water molecules. At room temperature, the water-solubility of this compound is over 50% (w/w), which is significantly higher than that of related linear dicarboxylic acids such as adipic and succinic acids, which are only soluble to a few percent.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g Water) |

| 20 | 63.9 |

| 25 | 81.3 |

| 30 | 102.0 |

| 40 | 157.0 |

| 50 | 240.0 |

Note: Data compiled from various sources. Exact values may vary depending on experimental conditions.

The solubility of this compound in water increases with temperature, a common characteristic for most solid solutes.

Solubility in Organic Solvents

This compound exhibits variable solubility in organic solvents, largely dependent on the polarity of the solvent.

-

Polar Organic Solvents: It is soluble in polar organic solvents such as ethanol and methanol.

-

Non-Polar Organic Solvents: Its solubility is limited in non-polar solvents like benzene and chloroform, and it is only slightly soluble in petroleum ether.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility |

| Ethanol | Soluble |

| Methanol | Soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Benzene | Soluble |

| Petroleum Ether | Slightly Soluble |

Effect of pH on Solubility

The solubility of this compound is influenced by the pH of the aqueous solution. As a dicarboxylic acid, it can donate two protons, and its ionization state is dependent on the pH. The pKa values for the two carboxylic acid groups are approximately 4.34 and 5.42. At pH values below its first pKa, the non-ionized form predominates, which is less soluble than its ionized forms. As the pH increases above the pKa values, the carboxylic acid groups deprotonate to form the more soluble carboxylate anions (glutarate). This is a critical consideration in the formulation of oral and injectable drug products.

Stability of this compound

The stability of a chemical compound refers to its ability to resist chemical change or decomposition under various environmental conditions. Understanding the stability of this compound is essential for determining its shelf-life, storage conditions, and compatibility with other substances.

Thermal Stability

This compound is a stable solid under normal storage conditions. It has a melting point ranging from 95 to 98 °C. Upon heating, it decomposes slightly at temperatures between 302-304 °C. On further heating, it may emit acrid smoke and toxic fumes of carbon monoxide and carbon dioxide.

Chemical Stability and Incompatibilities

This compound is incompatible with strong bases, oxidizing agents, and reducing agents. As a carboxylic acid, it will react with bases in an exothermic neutralization reaction to form salts and water.

Stability in Aqueous Solutions (pH Effect)

The stability of this compound in aqueous solutions is pH-dependent. While specific quantitative data on its degradation kinetics at various pH values is not extensively available in the public domain, it is generally considered stable in acidic to neutral aqueous solutions under normal conditions. At alkaline pH, the carboxylate form is predominant, which may be more susceptible to certain degradation pathways, although this compound itself is a relatively stable molecule. A study on the abiotic degradation of glutaraldehyde, a related compound, showed that its degradation to this compound was followed by further metabolism, and the overall degradation was pH-dependent, with a shorter half-life at pH 9 compared to pH 5 and 7.

Photostability

Information on the photostability of this compound is limited. Generally, aliphatic carboxylic acids do not have strong chromophores that absorb in the near-UV and visible regions of the electromagnetic spectrum, suggesting they are likely to be relatively photostable. However, photodegradation can occur, often initiated by other photosensitive molecules or through complex photochemical reactions. For instance, the photooxidation of dicarboxylic acids in atmospheric aerosols has been studied, indicating that longer-chain dicarboxylic acids can be photochemically broken down into smaller ones.

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Determination of Equilibrium Solubility (Shake-Flask Method)

This method is widely used to determine the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed, thermostatically controlled container (e.g., a glass flask).

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration or centrifugation. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately measure the concentration of this compound in the clear, saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titration method.

-

Calculation: Express the solubility as the mass of solute per unit mass or volume of the solvent (e.g., g/100 g solvent or mg/mL).

Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Stability Testing: Effect of pH

This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

-

Sample Preparation: Prepare stock solutions of this compound of a known concentration in each buffer solution.

-

Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25 °C or 40 °C).

-

Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples for the concentration of this compound and the presence of any degradation products using a stability-indicating analytical method, such as HPLC.

-

Data Analysis: Plot the concentration of this compound as a function of time for each pH. Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new active substances.

Methodology:

-

Sample Preparation: Place a sample of solid this compound, spread in a thin layer, in a chemically inert and transparent container. Prepare a solution of this compound in a suitable solvent (e.g., water) and place it in a chemically inert and transparent container.

-

Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples and the dark controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. A xenon lamp or a metal halide lamp can be used.

-

Analysis: After the exposure period, analyze both the exposed samples and the dark controls for any physical changes (e.g., color change) and for the concentration of this compound and the formation of degradation products using a validated stability-indicating HPLC method.

-

Evaluation: Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Workflow for Photostability Testing

References

Glutaric Acid's Indirect but Pivotal Role in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric acid is not a direct intermediate of the Krebs (Tricarboxylic Acid) cycle. Its significance in cellular metabolism, particularly in relation to the Krebs cycle, is primarily understood through the pathophysiology of Glutaric Aciduria Type 1 (GA1). This inherited metabolic disorder, caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase, leads to the accumulation of this compound and its derivative, 3-hydroxythis compound.[1][2][3] These accumulating metabolites do not participate in the normal Krebs cycle but instead exert significant inhibitory effects on key components of the cycle, leading to a profound disruption of cellular energy metabolism. This guide provides an in-depth examination of the metabolic pathway of this compound, the mechanism of its interference with the Krebs cycle, and the analytical methods used to study these processes.

The Metabolic Pathway of this compound

This compound is an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan.[2][4] The final steps of this pathway occur within the mitochondrial matrix.

The key enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH) . This flavoprotein catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA, which can then be further metabolized.

Glutaryl-CoA Dehydrogenase Deficiency (Glutaric Aciduria Type 1)

In individuals with GA1, a genetic mutation in the GCDH gene leads to a deficiency in the GCDH enzyme. This enzymatic block prevents the normal breakdown of glutaryl-CoA, leading to its accumulation. The excess glutaryl-CoA is then hydrolyzed to this compound or converted to 3-hydroxythis compound. It is the buildup of these two acids in tissues and body fluids that is the hallmark of GA1.

Figure 1: Simplified metabolic pathway of this compound.

Mechanism of Krebs Cycle Disruption

The accumulation of this compound and 3-hydroxythis compound in GA1 disrupts the Krebs cycle through multiple mechanisms, leading to a severe energy deficit, particularly in the brain.

Inhibition of α-Ketoglutarate Dehydrogenase Complex

Glutaryl-CoA, which accumulates upstream of the enzymatic block, has been shown to be an uncompetitive inhibitor of the α-ketoglutarate dehydrogenase complex (KGDHC) , a critical enzyme in the Krebs cycle that converts α-ketoglutarate to succinyl-CoA. This inhibition directly slows the flux of the Krebs cycle, reducing the production of NADH and subsequently ATP.

Impairment of Succinate Transport

This compound and 3-hydroxythis compound are known to be substrates for Na+-coupled dicarboxylate transporters. These transporters are crucial for the transfer of the Krebs cycle intermediate succinate between different cell types in the brain, such as from astrocytes to neurons. By competing with succinate for these transporters, glutaric and 3-hydroxyglutaric acids inhibit the uptake of succinate by neurons. This disruption of succinate transport can lead to a localized deficiency of this Krebs cycle intermediate within neurons, further impairing cellular respiration.

Figure 2: Mechanisms of Krebs cycle inhibition by this compound and its precursors.

Quantitative Data

The concentrations of this compound and 3-hydroxythis compound are significantly elevated in individuals with GA1 compared to healthy controls. These measurements are crucial for the diagnosis and monitoring of the disease.

| Analyte | Specimen | Control Range (mmol/mol creatinine) | GA1 Patient Range (mmol/mol creatinine) | Citation |

| This compound | Urine | 1.1 - 9.7 (free) 4.1 - 32 (total) | Significantly elevated | |

| 3-Hydroxythis compound | Urine | 1.4 - 8.0 (free) 2.6 - 11.7 (total) | Significantly elevated |

Note: The ranges for GA1 patients can vary widely depending on the severity of the disease and metabolic state.

Experimental Protocols

Measurement of Glutaric and 3-Hydroxythis compound

a) Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: This is a common method for the analysis of organic acids in urine. The acids are first extracted from the urine sample and then derivatized to make them volatile. The derivatized compounds are then separated by gas chromatography and detected by mass spectrometry.

-

Methodology:

-

Sample Preparation: A urine sample is subjected to liquid-liquid extraction.

-

Derivatization: The extracted organic acids are derivatized, often using a trimethylsilyl (TMS) agent.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the compounds based on their boiling points and interactions with the column. The mass spectrometer then fragments the compounds and detects the resulting ions, allowing for identification and quantification.

-

Quantification: Stable isotope-labeled internal standards for this compound and 3-hydroxythis compound are often used for accurate quantification.

-

b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This method offers high sensitivity and specificity. It involves separating the underivatized or derivatized acids by liquid chromatography followed by detection with a tandem mass spectrometer.

-

Methodology:

-

Sample Preparation: Urine samples can be diluted and directly injected, or a simple extraction can be performed. Derivatization may be used to improve chromatographic separation and detection.

-

LC Separation: The sample is injected into an HPLC or UPLC system, and the analytes are separated on a chromatographic column.

-

MS/MS Detection: The separated analytes are ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity.

-

c) High-Performance Liquid Chromatography (HPLC) with Fluorescence Derivatization

-

Principle: This method involves derivatizing the carboxylic acid groups of glutaric and 3-hydroxythis compound with a fluorescent tag, allowing for sensitive detection by a fluorescence detector after HPLC separation.

-

Methodology:

-

Derivatization: Glutaric and 3-hydroxyglutaric acids in a urine sample are derivatized with a fluorescent agent such as 1-pyrenebutyric hydrazide (PBH).

-

HPLC Separation: The fluorescent derivatives are separated on a C18 column.

-

Fluorescence Detection: The separated derivatives are detected by a fluorescence detector at specific excitation and emission wavelengths.

-

Assessment of Krebs Cycle Inhibition

a) Enzyme Activity Assays

-

Principle: The activity of specific Krebs cycle enzymes, such as the α-ketoglutarate dehydrogenase complex, can be measured in tissue homogenates or isolated mitochondria in the presence and absence of potential inhibitors like glutaryl-CoA.

-

Methodology:

-

Preparation of Mitochondria/Tissue Homogenate: Mitochondria are isolated from tissue samples (e.g., mouse liver or brain) by differential centrifugation.

-

Enzyme Assay: The activity of KGDHC is typically measured spectrophotometrically by following the reduction of NAD+ to NADH at 340 nm in the presence of its substrate, α-ketoglutarate.

-

Inhibition Studies: The assay is performed with and without the addition of varying concentrations of glutaryl-CoA to determine its inhibitory effect.

-

b) Succinate Transport Studies in Cell Culture

-

Principle: The effect of glutaric and 3-hydroxythis compound on the transport of succinate can be assessed using cultured cells, such as astrocytes and neurons.

-

Methodology:

-

Cell Culture: Primary astrocytes and neurons are cultured from animal models (e.g., wild-type and Gcdh-deficient mice).

-

Uptake Assay: Cells are incubated with radiolabeled [14C]succinate in the presence or absence of varying concentrations of glutaric and 3-hydroxythis compound. The amount of radioactivity taken up by the cells is then measured to determine the rate of succinate transport.

-

Efflux Assay: Cells are pre-loaded with [14C]succinate, and the medium is then replaced with a fresh medium. The amount of radioactivity released from the cells into the medium over time is measured to determine the rate of succinate efflux.

-

Figure 3: Experimental workflow for the analysis of this compound and its impact on the Krebs cycle.

Conclusion

While not a direct participant, this compound and its metabolic precursor, glutaryl-CoA, have a profound impact on the Krebs cycle. The study of Glutaric Aciduria Type 1 has been instrumental in elucidating these interactions. The accumulation of these metabolites leads to a significant impairment of cellular energy production through the inhibition of key Krebs cycle enzymes and the disruption of essential metabolite transport. A thorough understanding of these mechanisms is critical for the development of therapeutic strategies for GA1 and provides valuable insights into the intricate regulation of cellular metabolism. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the complex relationship between this compound metabolism and the Krebs cycle.

References

The Discovery and Enduring Significance of Glutaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaric acid, a simple five-carbon linear dicarboxylic acid, holds a significant position in the landscape of organic chemistry and biochemistry. Since its discovery, it has evolved from a laboratory curiosity to a key intermediate in industrial polymer synthesis and a crucial metabolite in human physiology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological relevance of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, consolidated quantitative data, and visual representations of its metabolic and synthetic pathways.

Discovery and Historical Context

The first known use of the term "this compound" dates to around 1885. Its name is likely derived from "gluten" and "tartaric acid". Early research identified its presence in natural sources such as green sugar beets and in the water extracts of crude wool.

While the exact first isolation is not definitively documented in the readily available scientific literature, early preparative methods emerged in the late 19th and early 20th centuries. These laboratory preparations were crucial for characterizing the fundamental properties of the acid and laid the groundwork for its later applications. Key historical syntheses that enabled the study of this compound include the hydrolysis of trimethylene cyanide and the oxidation of cyclopentanone. These methods, detailed in early volumes of Organic Syntheses, provided reliable access to the compound for the scientific community.

Physicochemical Properties of this compound

This compound, with the systematic IUPAC name pentanedioic acid, is a white crystalline solid at room temperature.[1] Unlike its shorter-chain dicarboxylic acid relatives, succinic and adipic acids, which have limited water solubility, this compound is highly soluble in water, exceeding 50% (w/w) at room temperature.[2] It is also soluble in alcohol, ether, and chloroform.

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₄ | |

| Molar Mass | 132.12 g/mol | |

| Melting Point | 95–98 °C | |

| Boiling Point | 200 °C at 20 mmHg | |

| Water Solubility | >50% (w/w) at room temperature | |

| pKa₁ | 4.34 | |

| pKa₂ | 5.41 | |

| Appearance | Colorless crystals or white solid |

Key Experimental Protocols

The following sections provide detailed methodologies for two historically significant syntheses of this compound. These protocols are adapted from established procedures in Organic Syntheses.

Synthesis of this compound from Trimethylene Cyanide

This method, a classic example of nitrile hydrolysis, provides a reliable route to this compound.

Procedure:

-

In a 2-liter round-bottom flask equipped with a reflux condenser, place 100 g (1.06 moles) of trimethylene cyanide and 500 g (424 cc, 4.8 moles) of concentrated hydrochloric acid (sp. gr. 1.18).

-

Reflux the mixture for approximately four hours.

-

Evaporate the solution to dryness, preferably under reduced pressure. The resulting solid residue consists of this compound and ammonium chloride.

-

Extract the dry residue with approximately 300 cc of boiling ether.

-

Filter the ether solution and perform two additional extractions of the residue with 100 cc portions of boiling ether.

-

Combine the ether extracts and evaporate to a volume of 150–200 cc, at which point crystallization of the acid will begin.

-

Add 1 liter of benzene to the concentrated ether solution and heat until the this compound completely dissolves.

-

Cool the solution in an ice-salt bath to induce crystallization.

-

Collect the first crop of crystals by filtration.

-

Concentrate the filtrate to approximately one-third of its original volume and cool to obtain a second crop of this compound.

-

The total yield of this compound is typically in the range of 83–85% of the theoretical amount, with a melting point of 97–98 °C.

Synthesis of this compound by Oxidation of Cyclopentanone

This procedure details the oxidative ring-opening of a cyclic ketone to yield the dicarboxylic acid.

Procedure:

-

In a 2-liter round-bottomed, three-necked flask equipped with a mechanical stirrer and two large-bore condensers, place 200 cc of 50% nitric acid and 0.25 g of vanadium pentoxide.

-

Heat the flask to 65–70 °C in a water bath.

-

Carefully add 1 cc of cyclopentanone to initiate the oxidation, as indicated by the evolution of brown fumes.

-

Remove the water bath and add the remaining 41 g of cyclopentanone dropwise from a dropping funnel through one of the condensers at a rate that maintains the reaction temperature at approximately 70 °C. Caution: If the temperature drops, the reaction may cease and then proceed explosively upon accumulation of the ketone.

-